3-bromo-5-chloro-2,6-dihydroxybenzoic acid
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Overview
Description
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO4. It belongs to the class of salicylic acids, which are ortho-hydroxylated benzoic acids. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a benzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2,6-dihydroxybenzoic acid typically involves the bromination and chlorination of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to control reaction conditions and optimize yield. These methods are designed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxybenzoic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxybenzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,6-dihydroxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Chloro-2,6-dihydroxybenzoic acid: Similar structure but lacks the bromine atom.
2,6-Dihydroxybenzoic acid: Lacks both bromine and chlorine atoms.
Uniqueness
3-Bromo-5-chloro-2,6-dihydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with hydroxyl groups provides distinct properties that are not observed in similar compounds .
Properties
CAS No. |
2559750-83-1 |
---|---|
Molecular Formula |
C7H4BrClO4 |
Molecular Weight |
267.5 |
Purity |
95 |
Origin of Product |
United States |
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